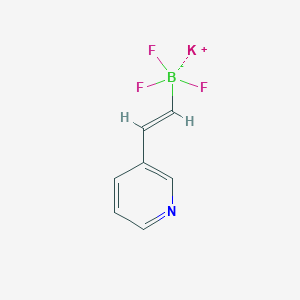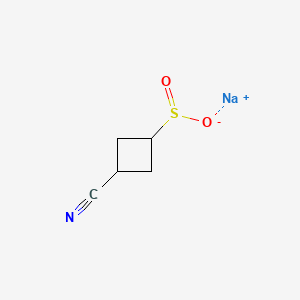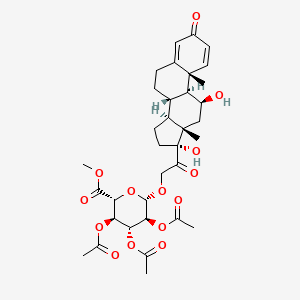
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is a synthetic glucocorticoid derivative. It is a modified form of prednisolone, a corticosteroid used to treat various inflammatory and autoimmune conditions. This compound is characterized by the addition of a glucuronic acid moiety, which enhances its solubility and bioavailability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) typically involves the esterification of prednisolone with 2,3,4-tri-O-acetyl-Beta-D-glucuronic acid methyl ester. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include acetic anhydride and pyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Prednisolone and glucuronic acid derivatives.
Oxidation: Ketones and carboxylic acids.
Substitution: Various glucuronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the expression of pro-inflammatory cytokines and promoting the production of anti-inflammatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: The parent compound, used widely in clinical practice for its anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a similar mechanism of action but higher potency.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is unique due to its enhanced solubility and bioavailability compared to prednisolone. The addition of the glucuronic acid moiety allows for better absorption and distribution in the body, making it a valuable compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C34H44O14 |
|---|---|
Molekulargewicht |
676.7 g/mol |
IUPAC-Name |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H44O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-23,25-29,31,39,42H,7-8,10,12,14-15H2,1-6H3/t21-,22-,23-,25+,26+,27+,28+,29-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
QSXLITYOJPKJGJ-KZXWJPAZSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


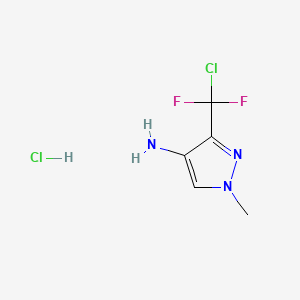
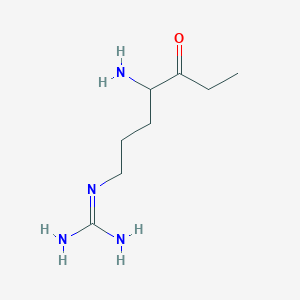
![{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid](/img/structure/B13452616.png)
![6-Chloroimidazo[1,2-b]pyridazine-8-carboxylic acid hydrochloride](/img/structure/B13452621.png)

amino}-2-(3-chlorophenyl)acetic acid](/img/structure/B13452624.png)
amine](/img/structure/B13452625.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenemethanamine](/img/structure/B13452626.png)
![15-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B13452636.png)
![[2-(2-methyl-1,3-thiazol-4-yl)ethyl][1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]amine](/img/structure/B13452648.png)

